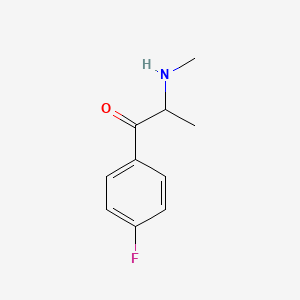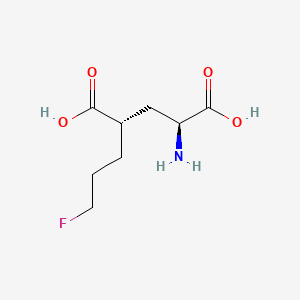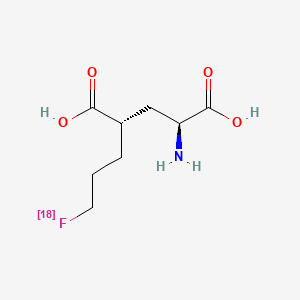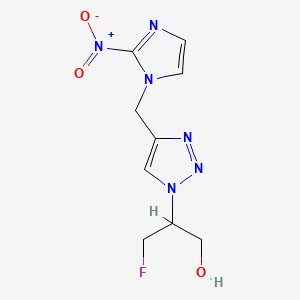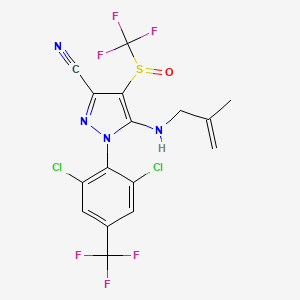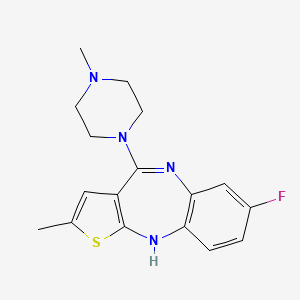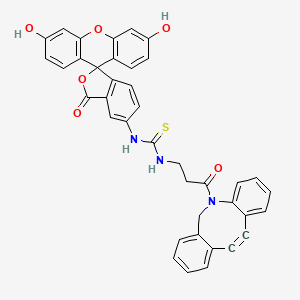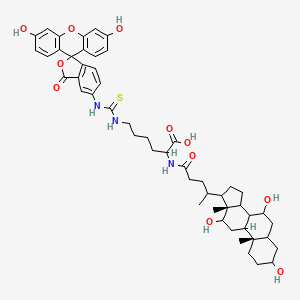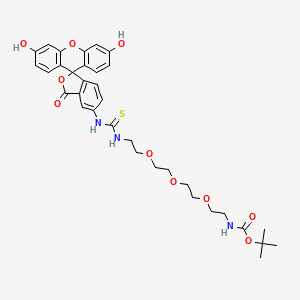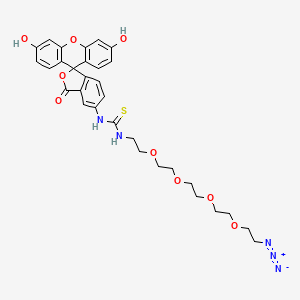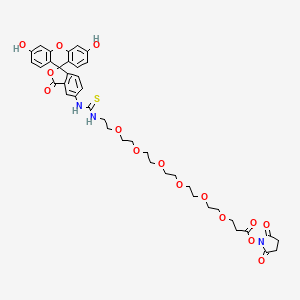![molecular formula C31H40F2N7O8PS B607541 [(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol CAS No. 914361-45-8](/img/structure/B607541.png)
[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es un agente antifúngico de amplio espectro activo por vía oral que se utiliza para el tratamiento de diversas infecciones fúngicas, incluyendo candidiasis, onicomicosis y parasitemia . Este compuesto es particularmente notable por su mejor solubilidad en agua y biodisponibilidad en comparación con la ravuconazol .
Métodos De Preparación
La síntesis de E-1224 L-lisina etanolato implica la reacción de ravuconazol con clorometilfosfato bis-terc-butílico para formar el derivado éter fosfonooximetilo . Este derivado se combina entonces con L-lisina y etanol para producir el compuesto final. Las condiciones de reacción suelen implicar temperaturas controladas y el uso de disolventes como el dimetilsulfóxido (DMSO) para mejorar la solubilidad .
Los métodos de producción industrial para el E-1224 L-lisina etanolato están diseñados para garantizar una alta pureza y rendimiento. Estos métodos a menudo implican síntesis a gran escala en entornos controlados para mantener la consistencia y la calidad .
Análisis De Reacciones Químicas
El E-1224 L-lisina etanolato experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados, que pueden tener diversos grados de actividad antifúngica.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su forma activa, ravuconazol.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones son normalmente derivados de la ravuconazol con propiedades antifúngicas mejoradas .
Aplicaciones Científicas De Investigación
El E-1224 L-lisina etanolato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los agentes antifúngicos.
Biología: El compuesto se emplea en la investigación de infecciones fúngicas y su tratamiento, en particular en el estudio de los mecanismos de resistencia antifúngica.
Mecanismo De Acción
El E-1224 L-lisina etanolato ejerce sus efectos inhibiendo la enzima lanosterol 14α-desmetilasa (CYP51), que es crucial para la síntesis de ergosterol, un componente esencial de las membranas celulares de los hongos . Al inhibir esta enzima, el compuesto altera la integridad de la membrana celular del hongo, lo que provoca la muerte celular . Los objetivos moleculares y las vías implicadas en este mecanismo incluyen la enzima CYP51 y la vía de biosíntesis del ergosterol .
Comparación Con Compuestos Similares
El E-1224 L-lisina etanolato es único en comparación con otros compuestos similares debido a su mejor solubilidad en agua y biodisponibilidad. Los compuestos similares incluyen:
Ravuconazol: La forma activa del E-1224 L-lisina etanolato, utilizada para aplicaciones antifúngicas similares.
Itraconazol: Otro agente antifúngico triazol con un mecanismo de acción similar pero con diferentes propiedades farmacocinéticas.
El E-1224 L-lisina etanolato destaca por su mayor solubilidad y biodisponibilidad, lo que lo convierte en una opción más eficaz para la administración oral .
Propiedades
Número CAS |
914361-45-8 |
|---|---|
Fórmula molecular |
C31H40F2N7O8PS |
Peso molecular |
739.7 g/mol |
Nombre IUPAC |
[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;ethanol |
InChI |
InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3/t15-,23+;5-;/m00./s1 |
Clave InChI |
VOWYGLHOVNSCSA-NRVKWRQJSA-N |
SMILES |
CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
SMILES isomérico |
CCO.C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Fosravuconazole L-lysine ethanolate; BFE1224; BFE 1224; BFE-1224; BMS379224; BMS 379224; BMS-379224 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



